molecular formula C10H13ClO3S B13636445 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13636445
M. Wt: 248.73 g/mol
InChI Key: TXTKBUHUGXVIEK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the desired sulfonyl chloride .

Reaction Conditions:

    Step 1: 2,5-Dimethylphenol + Ethylene oxide → 2-(2,5-Dimethylphenoxy)ethanol

    Step 2: 2-(2,5-Dimethylphenoxy)ethanol + Chlorosulfonic acid → this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution:

    Electrophilic Aromatic Substitution:

Major Products

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
  • 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride

Comparison

2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-8-3-4-9(2)10(7-8)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

TXTKBUHUGXVIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCS(=O)(=O)Cl

Origin of Product

United States

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